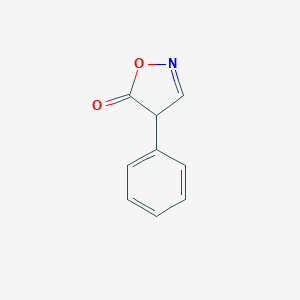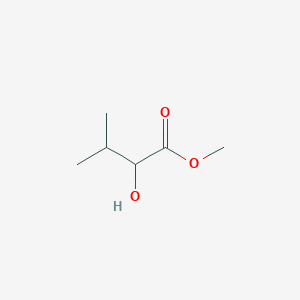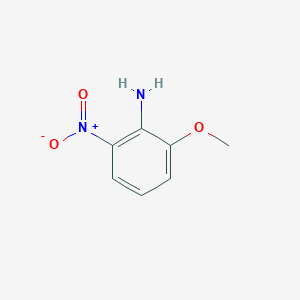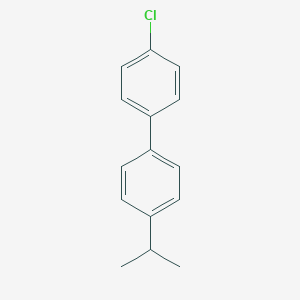
4-Chloro-4'-isopropylbiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-4'-isopropylbiphenyl, also known as PCB 77, is a chlorinated biphenyl compound that belongs to the polychlorinated biphenyls (PCBs) family. PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications, such as electrical equipment, hydraulic fluids, and plasticizers. PCBs are persistent organic pollutants (POPs) that can accumulate in the environment and in the food chain, posing a serious threat to human health and the environment.
作用机制
4-Chloro-4'-isopropylbiphenyls can exert their toxic effects through various mechanisms, including disruption of hormone signaling, oxidative stress, and immune system dysfunction. 4-Chloro-4'-isopropylbiphenyl 77 has been shown to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune function. Activation of AhR by 4-Chloro-4'-isopropylbiphenyls can lead to the production of reactive oxygen species (ROS) and the induction of cytochrome P450 enzymes, which can metabolize 4-Chloro-4'-isopropylbiphenyls into reactive intermediates that can damage DNA and proteins.
生化和生理效应
4-Chloro-4'-isopropylbiphenyl 77 has been shown to have various biochemical and physiological effects on different organisms. In humans, exposure to 4-Chloro-4'-isopropylbiphenyls has been associated with developmental neurotoxicity, immune system dysfunction, and cancer. In animals, 4-Chloro-4'-isopropylbiphenyl 77 has been shown to cause liver damage, reproductive toxicity, and neurotoxicity. 4-Chloro-4'-isopropylbiphenyls can also accumulate in adipose tissue and breast milk, posing a risk to infants who are breastfed.
实验室实验的优点和局限性
4-Chloro-4'-isopropylbiphenyl 77 has several advantages as a model compound in toxicological studies. It is a well-characterized compound that is commercially available and has been extensively studied. 4-Chloro-4'-isopropylbiphenyl 77 has also been shown to have toxic effects on various organisms, making it a useful reference compound for comparative toxicology studies. However, 4-Chloro-4'-isopropylbiphenyl 77 also has some limitations. It is a single compound that may not represent the complex mixture of 4-Chloro-4'-isopropylbiphenyls that are present in the environment. 4-Chloro-4'-isopropylbiphenyl 77 also has a relatively low toxicity compared to other 4-Chloro-4'-isopropylbiphenyl congeners, which may limit its usefulness in certain studies.
未来方向
There are several future directions for research on 4-Chloro-4'-isopropylbiphenyl 77 and other 4-Chloro-4'-isopropylbiphenyl congeners. One area of research is the development of new methods for the detection and quantification of 4-Chloro-4'-isopropylbiphenyls in the environment and in biological samples. Another area of research is the investigation of the mechanisms of action of 4-Chloro-4'-isopropylbiphenyls and their effects on different organisms, including humans. This could lead to the development of new strategies for the prevention and treatment of 4-Chloro-4'-isopropylbiphenyl-related diseases. Finally, there is a need for more research on the environmental fate and transport of 4-Chloro-4'-isopropylbiphenyls, including their long-term effects on ecosystems and human health.
合成方法
4-Chloro-4'-isopropylbiphenyl 77 can be synthesized by the chlorination of isopropylbiphenyl with iron (III) chloride or by the Friedel-Crafts reaction of isopropylbenzene with chlorobenzene in the presence of aluminum chloride. The synthesis of 4-Chloro-4'-isopropylbiphenyls has been banned in many countries due to their toxic effects.
科学研究应用
4-Chloro-4'-isopropylbiphenyl 77 has been widely used as a reference compound in toxicological studies to evaluate the toxicity of other 4-Chloro-4'-isopropylbiphenyl congeners. It has also been used as a model compound in environmental studies to investigate the fate and transport of 4-Chloro-4'-isopropylbiphenyls in the environment. 4-Chloro-4'-isopropylbiphenyl 77 has been shown to have toxic effects on various organisms, including humans, and has been classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC).
属性
CAS 编号 |
17790-61-3 |
|---|---|
产品名称 |
4-Chloro-4'-isopropylbiphenyl |
分子式 |
C15H15Cl |
分子量 |
230.73 g/mol |
IUPAC 名称 |
1-chloro-4-(4-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C15H15Cl/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(16)10-8-14/h3-11H,1-2H3 |
InChI 键 |
GCOSAGZKCBKMJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
其他 CAS 编号 |
17790-61-3 |
同义词 |
4-chloro-4'-isopropylbiphenyl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



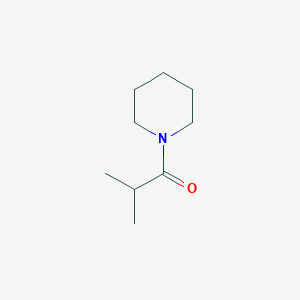
![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)
![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)
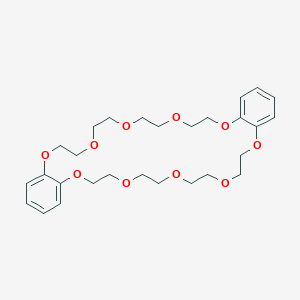
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
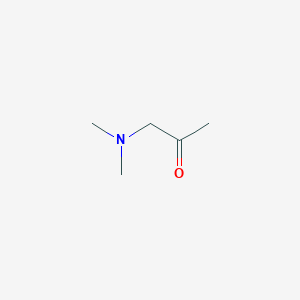
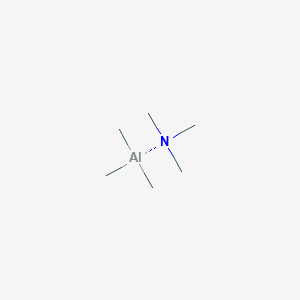
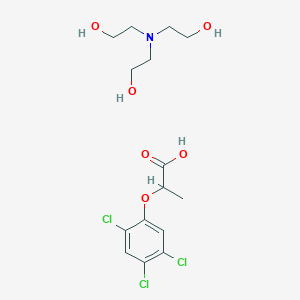
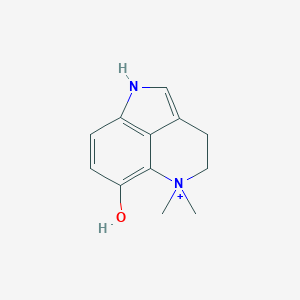
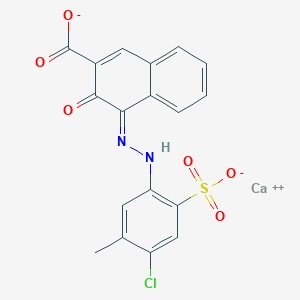
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)
